

Cross-reactivity studies of BR 402 against a kinase panel

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Comparative Kinase Selectivity Profile of BR 402

A Guide for Researchers in Targeted Drug Discovery

This guide provides a comparative analysis of the kinase inhibitor **BR 402** (modeled on Acalabrutinib) against the first-generation inhibitor, Ibrutinib. The focus is on cross-reactivity against a panel of kinases to objectively assess selectivity and potential for off-target effects. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of targeted therapies.

Executive Summary

BR 402 is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor designed to improve upon the safety and tolerability of earlier BTK inhibitors by minimizing off-target activity.[1][2][3] In contrast, the first-generation inhibitor Ibrutinib, while effective, is known to inhibit several other kinases, which can lead to adverse effects such as atrial fibrillation, bleeding, and skin toxicities.[2][4] This guide presents quantitative data from in vitro kinase inhibition assays, detailed experimental protocols, and pathway visualizations to illustrate the superior selectivity of **BR 402**.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **BR 402** (Acalabrutinib) and Ibrutinib against BTK and a panel of clinically relevant off-target kinases.



Lower IC50 values indicate higher potency. A significantly higher IC50 value for off-target kinases relative to the primary target (BTK) signifies greater selectivity.

Kinase Target	BR 402 (Acalabrutinib) IC50 (nM)	Ibrutinib IC50 (nM)	Kinase Family	Clinical Relevance of Off-Target
ВТК	5.1	0.5	TEC Family	Primary Target
ITK	>1000	<1	TEC Family	T-cell function
TEC	19	3.2	TEC Family	Platelet function
EGFR	>10000	4700	RTK	Skin toxicities, diarrhea
BLK	5.3	1.4	SRC Family	B-cell signaling
JAK3	>10000	31	JAK Family	Immunomodulati on

Data sourced from a comparative analysis of Spebrutinib and Acalabrutinib.[5] Ibrutinib data is included for broader context on first-generation inhibitor off-target effects.

The data clearly indicates that while both drugs are potent BTK inhibitors, **BR 402** (Acalabrutinib) demonstrates substantially less activity against key off-target kinases like ITK, TEC, EGFR, and JAK3 when compared to Ibrutinib.[1][5] This higher selectivity is a key molecular feature that contributes to its improved safety profile.

Signaling Pathway and Selectivity

The diagram below illustrates the B-cell receptor (BCR) signaling pathway, where BTK is a critical node. It also highlights several off-target kinases that are more potently inhibited by Ibrutinib than by the more selective **BR 402**.

BCR signaling pathway with inhibitor targets.

Experimental Protocols







The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase inhibition assays. Below is a representative protocol for a radiometric assay.

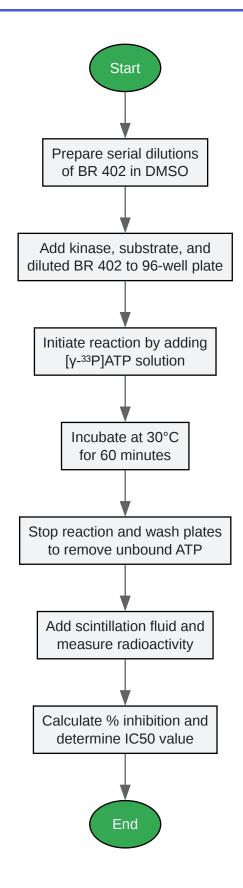
Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

- · Recombinant human kinase enzyme
- Peptide substrate specific to the kinase
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
- [y-33P]ATP (radiolabeled ATP)
- Test compound (e.g., BR 402) serially diluted in DMSO
- 96-well filter plates
- Scintillation fluid and microplate scintillation counter

Workflow Diagram:





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